

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Feigrisolide D

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Compound of Interest

Compound Name: Feigrisolide D

Cat. No.: B1245085

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Introduction

Feigrisolide D is a 16-membered macrodiolide isolated from *Streptomyces griseus*.^[1] As part of the broader family of feigrisolides, it has been identified as possessing potential antimicrobial properties.^{[1][2]} The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial efficacy of a compound.^{[3][4][5]} The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.^{[3][5][6]} This application note provides a detailed protocol for determining the MIC of **Feigrisolide D** against various bacterial strains using the broth microdilution method. This method is a standardized, reliable, and widely used technique for antimicrobial susceptibility testing.^{[7][8]}

Principle of the Method

The broth microdilution method involves a serial two-fold dilution of the antimicrobial agent, in this case, **Feigrisolide D**, in a liquid growth medium. These dilutions are then inoculated with a standardized suspension of the test microorganism in a 96-well microtiter plate.^{[9][10]} Following an incubation period under controlled conditions, the plates are examined for visible signs of microbial growth, typically observed as turbidity.^[7] The MIC is the lowest concentration of the compound at which no visible growth occurs.^{[4][11]}

Materials and Reagents

- **Feigrisolide D** (of known purity)

- Dimethyl sulfoxide (DMSO, sterile)
- Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)[8]
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Pseudomonas aeruginosa*, *Bacillus subtilis*)
- Sterile 96-well, round-bottom microtiter plates[10]
- Sterile petri dishes[10]
- Sterile reagent reservoirs
- Multichannel pipette (50-300 µL) and single-channel pipettes (1-1000 µL)
- Sterile pipette tips
- Incubator (37°C)[7][12]
- Spectrophotometer or nephelometer
- 0.5 McFarland turbidity standard[9]
- Sterile saline (0.85%) or phosphate-buffered saline (PBS)
- Vortex mixer

Experimental Protocol

Preparation of Feigrisolide D Stock Solution

- Accurately weigh a known amount of **Feigrisolide D**.
- Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
- Further dilute this stock solution in sterile CAMHB to achieve a working stock solution at twice the highest desired final concentration for the assay (e.g., if the highest final concentration is 128 µg/mL, prepare a working stock of 256 µg/mL).[10]

Preparation of Bacterial Inoculum

- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or PBS.
- Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard.^[9] This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
- Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate.^{[4][5]}

Broth Microdilution Procedure

- Dispense 100 μ L of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.^[10]
- Add 200 μ L of the **Feigrisolide D** working stock solution (e.g., 256 μ g/mL) to the wells in the first column.
- Perform a serial two-fold dilution by transferring 100 μ L from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 μ L from the tenth column.^[10]
- The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no bacteria).^[10]
- Inoculate all wells, except for the sterility control column, with 100 μ L of the prepared bacterial inoculum. This will bring the final volume in each well to 200 μ L and dilute the drug concentrations to the final desired range.
- Seal the plate and incubate at 37°C for 18-24 hours.^{[7][12]}

Interpretation of Results

- Following incubation, visually inspect the plate for turbidity.

- The MIC is the lowest concentration of **Feigrisolide D** at which there is no visible growth (i.e., the well is clear).
- The growth control well should be turbid, and the sterility control well should be clear.

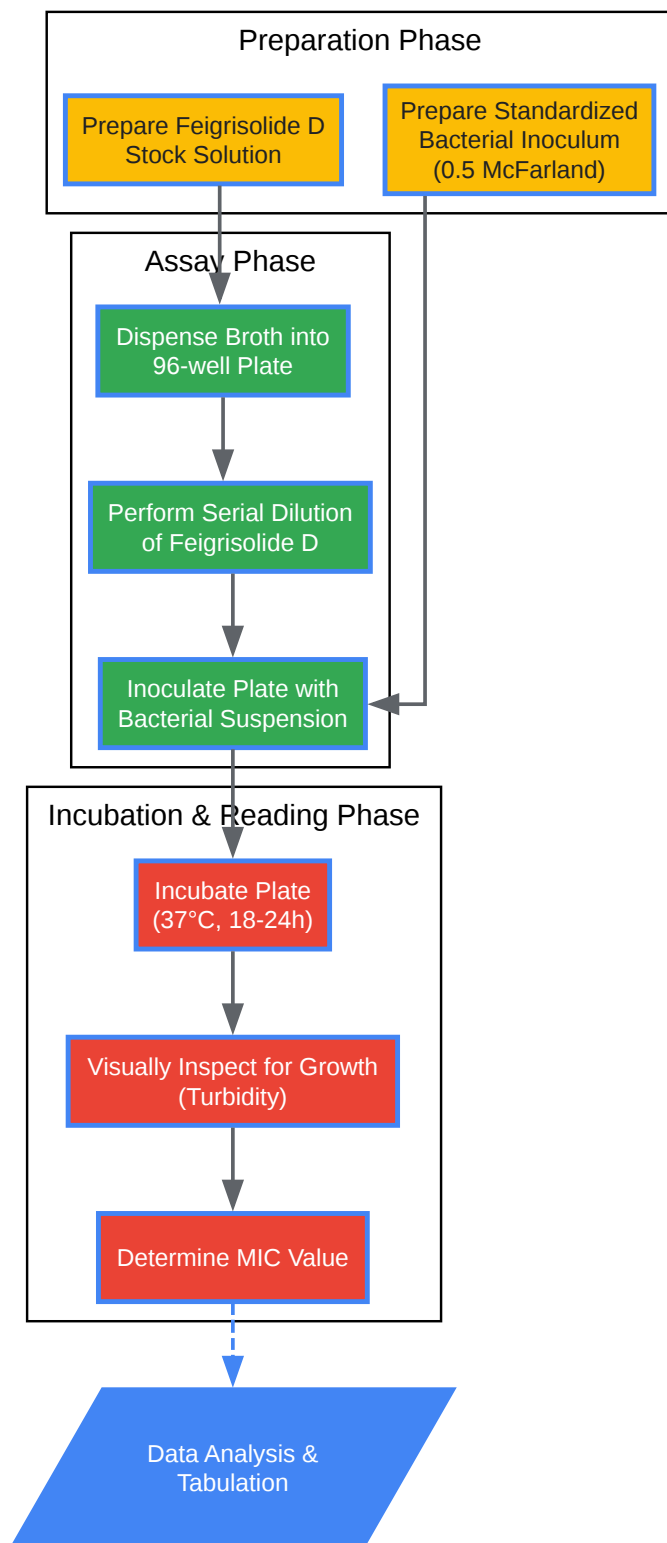
Data Presentation

The MIC values for **Feigrisolide D** against the tested bacterial strains should be recorded and can be presented in a tabular format for clarity.

| Bacterial Strain | Gram Stain | Feigrisolide D MIC (µg/mL) |
|-----------------------------------|---------------|----------------------------|
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 8 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |

Visualization of Experimental Workflow

Workflow for MIC Determination of Feigrisolide D

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Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Quality Control

- A known quality control strain (e.g., E. coli ATCC 25922) should be tested concurrently to ensure the validity of the results.
- The sterility control (broth only) should show no growth.
- The growth control (broth and inoculum, no drug) should show adequate growth.

Safety Precautions

- Standard microbiological safety practices should be followed when handling bacterial cultures.
- Work should be performed in a biological safety cabinet.
- All contaminated materials should be decontaminated before disposal.
- Personal protective equipment (lab coat, gloves, eye protection) should be worn at all times.

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